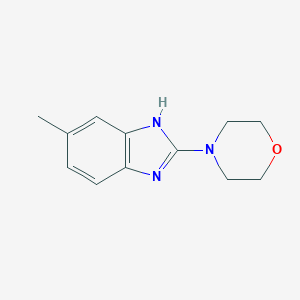

5-methyl-2-morpholin-4-yl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-2-3-10-11(8-9)14-12(13-10)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSUPPCAUOGXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Morpholin 4 Yl 1h Benzimidazole and Its Analogues

Conventional Synthetic Routes for Benzimidazole (B57391) Derivatives Featuring Morpholine (B109124) Substitutions

Traditional synthetic methods for constructing benzimidazole derivatives, including those with morpholine substituents, have been well-established for decades. These routes often rely on condensation reactions to form the heterocyclic ring system, followed by or preceded by steps to introduce the desired substituents.

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a suitable one-carbon electrophile. daneshyari.commdpi.com This reaction, often referred to as the Phillips synthesis, typically involves heating the o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, nitrile, or acyl chloride) in the presence of a strong acid like hydrochloric acid or polyphosphoric acid. dergipark.org.tr The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring. mdpi.com

Alternative one-carbon sources include aldehydes. In this variation, the o-phenylenediamine is condensed with an aldehyde, and the resulting dihydrobenzimidazole intermediate is oxidized to the aromatic benzimidazole. daneshyari.commdpi.com A variety of oxidizing agents can be employed for this purpose, including sodium metabisulfite (B1197395) (Na₂S₂O₅), nitrobenzene, or even air, sometimes in the presence of a catalyst. daneshyari.comnih.govnih.gov For instance, the condensation of an appropriately substituted o-phenylenediamine with an aldehyde in the presence of sodium metabisulfite is a common and effective method. nih.govresearchgate.net

One-pot, multi-component reactions have also been developed to streamline the synthesis. nih.gov An example involves the iron-catalyzed reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source, which proceeds through domino C-N bond formation and cyclization to produce the benzimidazole core. nih.gov

The synthesis of a specifically substituted compound like 5-methyl-2-morpholin-4-yl-1H-benzimidazole typically requires a multi-step approach to precisely position the methyl and morpholine groups. A common strategy involves building the molecule from a pre-functionalized benzene (B151609) ring precursor.

A representative synthetic pathway could begin with a substituted nitroaniline, such as 4-fluoro-5-methyl-2-nitroaniline. The highly activated fluorine atom can undergo nucleophilic aromatic substitution with morpholine to yield 4-morpholino-5-methyl-2-nitroaniline. This is a common strategy for introducing amine substituents. psu.edu The next critical step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst. psu.edudergipark.org.tr This reduction yields the key intermediate: 4-methyl-5-morpholino-benzene-1,2-diamine.

With the correctly substituted o-phenylenediamine in hand, the final step is the formation of the benzimidazole ring. To install the second morpholine ring at the C2 position, a direct condensation with a morpholine-containing one-carbon unit is not typical. A more practical approach involves creating a reactive handle at the C2 position. For example, reacting the diamine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) would yield a 2-hydroxybenzimidazole (B11371) (a benzimidazolone), which can then be converted to a 2-chlorobenzimidazole (B1347102) using a chlorinating agent like phosphorus oxychloride (POCl₃). dergipark.org.tr The resulting 2-chloro-5-methyl-6-morpholin-1H-benzimidazole can then undergo a final nucleophilic substitution with morpholine to afford the target compound, this compound. It is important to note that this example illustrates a general strategy, and the exact sequence of steps may vary.

An alternative approach for forming the C2-morpholine bond involves the cyclodesulfurization of a thiourea (B124793) derivative. This involves reacting the o-phenylenediamine intermediate with a morpholine-containing isothiocyanate, followed by treatment with a cyclodesulfurizing agent to form the 2-morpholinylamino-benzimidazole. symbiosisonlinepublishing.comnih.gov

Microwave-Assisted Synthesis Approaches for Benzimidazole-Morpholine Hybrid Structures

To address the often harsh conditions and long reaction times associated with conventional synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. jocpr.com This technology can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. mdpi.comarkat-usa.org

The synthesis of benzimidazole-morpholine hybrids has been shown to benefit significantly from microwave irradiation. nih.gov For example, the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives was effectively achieved through a 'one-pot' nitro reductive cyclization using sodium hydrosulfite. nih.gov When comparing the conventional heating method to microwave irradiation for these syntheses, the microwave approach consistently demonstrated superior efficiency. nih.gov Similarly, the N-alkylation of benzimidazole derivatives has also been successfully accelerated using microwave energy. nih.gov The use of microwave irradiation under solvent-free conditions, or "green" solvents like water, further enhances the environmental friendliness of these synthetic protocols. jocpr.commdpi.com

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-6-morpholin-4-yl-1H-benzimidazole | Conventional | 5 h | 80 |

| Microwave | 6 min | 94 | |

| 2-(4-Methoxyphenyl)-6-morpholin-4-yl-1H-benzimidazole | Conventional | 4 h | 85 |

| Microwave | 5 min | 96 | |

| 6-Morpholin-4-yl-2-p-tolyl-1H-benzimidazole | Conventional | 4 h | 82 |

| Microwave | 5 min | 95 |

Design and Synthesis of Derivatives Bearing the this compound Core

To explore the structure-activity relationships (SAR) of this class of compounds, medicinal chemists often synthesize a library of derivatives by modifying the core structure at various positions. nih.gov The most common points for modification on the this compound scaffold are the N1 nitrogen and the C2 position.

The hydrogen atom on the N1 position of the benzimidazole ring can be readily substituted with a variety of alkyl or aryl groups. nih.gov This N-alkylation or N-arylation is typically achieved by treating the parent benzimidazole with a suitable electrophile, such as an alkyl halide (e.g., ethyl bromide) or a benzyl (B1604629) halide, in the presence of a base. nih.gov Common bases used for this deprotonation step include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govmdpi.com This reaction allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties like lipophilicity and its interaction with biological targets. nih.gov

| Benzimidazole Core | Reagent | Base | N1-Substituent | Reference Principle |

|---|---|---|---|---|

| This compound | Benzyl chloride | K₂CO₃ | Benzyl | mdpi.com |

| This compound | Ethyl bromide | K₂CO₃ | Ethyl | nih.gov |

| This compound | 4-Nitrobenzyl bromide | NaH | 4-Nitrobenzyl | nih.gov |

| This compound | Propyl bromide | K₂CO₃ | n-Propyl | nih.gov |

Modifying the substituent at the C2 position involves altering the synthetic strategy from an earlier stage. Instead of being limited to a morpholine group, a diverse array of functionalities can be introduced. The key is to use the same 4-methyl-1,2-phenylenediamine precursor (or a related functionalized diamine) and vary the one-carbon reactant used in the condensation cyclization step. mdpi.com

For example, condensing 4-methyl-1,2-phenylenediamine with different aromatic aldehydes would lead to a library of 2-aryl-5-methyl-1H-benzimidazoles. mdpi.com Using aliphatic aldehydes would yield 2-alkyl-5-methyl-1H-benzimidazoles. mdpi.com To introduce other heterocyclic amines at the C2 position, such as piperidine (B6355638) or N-substituted piperazines, a common intermediate like 2-chloro-5-methyl-1H-benzimidazole is highly valuable. dergipark.org.trnih.govacs.org This intermediate can be synthesized and then reacted with various cyclic secondary amines in a nucleophilic substitution reaction, providing a versatile route to a range of C2-amino-substituted benzimidazoles.

| Precursor | Reagent(s) | Resulting C2-Substituent | General Method | Reference Principle |

|---|---|---|---|---|

| 4-methyl-1,2-phenylenediamine | 4-Fluorobenzaldehyde, Oxidant | 4-Fluorophenyl | Aldehyde Condensation | mdpi.com |

| 4-methyl-1,2-phenylenediamine | Acetic Acid | Methyl | Phillips Synthesis | dergipark.org.tr |

| 2-Chloro-5-methyl-1H-benzimidazole | Piperidine, Base | Piperidin-1-yl | Nucleophilic Substitution | nih.govacs.org |

| 2-Chloro-5-methyl-1H-benzimidazole | N-Methylpiperazine, Base | 4-Methylpiperazin-1-yl | Nucleophilic Substitution | nih.govacs.org |

| 4-methyl-1,2-phenylenediamine | Cyanogen bromide | Amino (-NH₂) | Reaction with Cyanamide/CNBr | researchgate.net |

Diversification Strategies Involving the Morpholine Ring and its Connection Point

The morpholine moiety of this compound offers a prime location for structural modifications to modulate the physicochemical and pharmacological properties of the parent molecule. Synthetic strategies have been developed to introduce substituents on the morpholine ring itself or to alter its connection to the benzimidazole core.

One common approach to diversification involves the use of substituted morpholine precursors during the initial synthesis. For instance, instead of morpholine, a substituted morpholine can be reacted with a suitable 2-functionalized-5-methyl-1H-benzimidazole intermediate. This allows for the introduction of a wide array of functional groups on the morpholine ring.

Another strategy involves the modification of the linker between the morpholine and the benzimidazole ring. While the target compound features a direct attachment, related analogs have been synthesized with a methylene (B1212753) linker. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine yields 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com This approach allows for greater conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

Furthermore, the synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved using a Cu(II) catalyst with various alkyl and substituted alkyl halides, demonstrating tolerance toward different aliphatic halides. google.com This methodology could potentially be adapted to introduce diverse linkers at the N-1 position of the benzimidazole ring, which in turn could bear a morpholine moiety.

A patent application describes benzimidazole-2-methyl-morpholine derivatives where the benzimidazole ring is directly attached at position 5 of a 2-methyl-morpholine amide. google.com This highlights the possibility of creating analogs with different substitution patterns on the morpholine ring and a modified linkage to the benzimidazole core.

Introduction of Additional Pharmacophoric Entities to the this compound Scaffold

The introduction of additional pharmacophoric entities to the this compound scaffold is a key strategy for developing new drug candidates with improved potency and selectivity. These pharmacophores can be appended to various positions on the benzimidazole ring system.

A prevalent method for introducing diversity is through the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. For example, a series of 2-aryl-substituted benzimidazoles containing fluoro and morpholino substituents at the 5 and 6 positions have been synthesized by reacting substituted o-phenylenediamines with sodium metabisulfite adducts of various aldehydes. nih.gov This approach allows for the incorporation of a wide range of aryl groups at the 2-position, which can act as important pharmacophoric elements.

Furthermore, the N-1 position of the benzimidazole ring is a common site for introducing additional functionality. N-alkylation with various substituted halides in the presence of a base is a frequently employed method to attach different pharmacophoric groups. nih.gov For instance, benzimidazole-chalcone derivatives have been synthesized by reacting 2-acetylbenzimidazole (B97921) with various aromatic aldehydes, followed by N-alkylation with reagents like 4-(2-chloroethyl)morpholine.

Another approach involves the synthesis of hybrid molecules by coupling the benzimidazole scaffold with other heterocyclic systems known for their biological activity. For example, benzimidazole-1,2,3-triazole hybrids have been synthesized via 'click' chemistry, demonstrating the feasibility of attaching complex pharmacophores to the benzimidazole core. nist.gov Similarly, the synthesis of 2-(benzimidazol-2-yl)quinoxalines coupled with morpholine, piperidine, or N-substituted piperazine (B1678402) moieties has been reported, showcasing the introduction of multiple pharmacophoric groups to create novel antitumor agents. acs.org

These strategies for diversification and the introduction of additional pharmacophoric entities are crucial for the exploration of the chemical space around the this compound scaffold, leading to the discovery of new and improved therapeutic agents.

Structure Activity Relationship Sar Analysis of 5 Methyl 2 Morpholin 4 Yl 1h Benzimidazole Derivatives

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the substitution patterns at the N1, C2, C5, and C6 positions of the benzimidazole nucleus. nih.gov For the 5-methyl-2-morpholin-4-yl-1H-benzimidazole scaffold, each substituent plays a critical role in modulating the compound's interaction with its biological targets.

The C5 position of the benzimidazole ring is a key site for modification to enhance biological activity. The presence of a methyl group at this position, an electron-donating group, can significantly impact the electronic environment of the aromatic system and thereby its binding affinity to target proteins.

In a study on a series of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles, the 5-methyl substituted derivative was synthesized and evaluated for its antifungal activity. researchgate.net While a direct comparison with an unsubstituted analog was not the primary focus, the study design underscores the importance of substitution at the C5 position for modulating biological effects. researchgate.net Other research on different benzimidazole series has shown that small alkyl groups at the C5 position can be favorable for certain biological activities. For instance, in a series of benzimidazole dithiocarbamates, a compound with a 5-methyl group exhibited potent in-vitro antitumor activity. researchgate.net Conversely, in other contexts, such as certain anti-inflammatory benzimidazoles, electron-withdrawing groups at the C5 position resulted in a loss of activity. nih.gov This highlights that the optimal substituent at C5 is highly dependent on the specific biological target and the nature of the rest of the molecule.

Table 1: Biological Activity of C5-Substituted Benzimidazole Derivatives

| Compound ID | C5-Substituent | C2-Substituent | Biological Activity (IC₅₀/EC₅₀) | Target/Assay |

|---|---|---|---|---|

| 1 | -CH₃ | -{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl} | MIC: 1.56 µg/mL | Candida albicans researchgate.net |

| 2 | -I | -{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl} | MIC: 0.78 µg/mL | Candida albicans researchgate.net |

| 3 | -H | -{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl} | MIC: 3.12 µg/mL | Candida albicans researchgate.net |

This table presents data from a study on 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles to illustrate the effect of C5 substitution on antifungal activity. researchgate.net

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of a drug candidate. e3s-conferences.org Its presence in the this compound structure is anticipated to enhance solubility and potentially modulate interactions with the biological target. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a feature that is often crucial for binding to protein targets. e3s-conferences.org

The C2 position is arguably the most extensively studied and modified position of the benzimidazole scaffold. nih.gov In the case of this compound, the morpholine ring itself is the substituent at C2. However, understanding the SAR of other C2 substituents provides valuable insights.

Replacing the morpholine ring with other heterocyclic or aromatic groups can drastically alter the biological activity. For instance, studies on various benzimidazole series have shown that substituting the C2 position with moieties like pyrimidine, pyrrole, or quinoline (B57606) can lead to potent antitumor activity. nih.gov The nature of the linker between the benzimidazole core and the C2 substituent is also a critical determinant of activity. nih.gov

Alkylation or arylation at the N1 position of the benzimidazole ring is a common strategy to modulate the physicochemical and biological properties of these compounds. nih.gov N-substitution can influence the molecule's lipophilicity, metabolic stability, and its ability to form hydrogen bonds, all of which can affect its interaction with the target.

In a study of 1,2,6-trisubstituted benzimidazoles, the substitution of a benzyl (B1604629) group at the N1-position enhanced anti-inflammatory action. nih.gov For this compound, introducing various alkyl or aryl groups at the N1 position would likely lead to a diverse range of biological activities. The size and electronic nature of the N1-substituent would need to be optimized for a specific biological target. For example, in a series of benzimidazolium salts, N-alkylation was a key step in the synthesis of potent α-glucosidase inhibitors. nih.gov

Table 2: Effect of N1-Substitution on the Activity of Benzimidazole Derivatives

| Compound ID | N1-Substituent | C2-Substituent | C5/C6-Substituent | Biological Activity (IC₅₀) | Target/Assay |

|---|---|---|---|---|---|

| 4 | -H | -CH₂-morpholine | -H | >100 µM | α-glucosidase nih.gov |

| 5 | -benzyl | -CH₂-morpholine | -H | Not reported as final active compound | α-glucosidase synthesis intermediate nih.gov |

| 6 | -benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl) | -CH₂-morpholine | -H | 15 µM | α-glucosidase nih.gov |

This table illustrates the impact of N-substitution on the α-glucosidase inhibitory activity of 2-(morpholinomethyl)-1H-benzimidazole derivatives. nih.gov

Elucidation of Pharmacophoric Features Essential for Target Interactions

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For benzimidazole derivatives, the key pharmacophoric features often include:

A hydrogen bond donor: The N-H group of the benzimidazole ring. nih.gov

A hydrogen bond acceptor: The nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the morpholine ring. nih.gove3s-conferences.org

An aromatic/hydrophobic region: The benzene (B151609) ring of the benzimidazole scaffold.

Additional hydrophobic or hydrogen bonding features: Provided by substituents at various positions.

In the context of kinase inhibition, a common target for benzimidazole derivatives, the benzimidazole scaffold can act as a hinge-binding motif. nih.gov The N1 and N3 atoms of the imidazole ring can form crucial hydrogen bonds with the kinase hinge region. The 5-methyl group contributes to hydrophobic interactions within the binding pocket, and the morpholine ring can form additional hydrogen bonds or occupy a solvent-exposed region. e3s-conferences.org The development of a specific pharmacophore model for this compound against a particular target would be essential for guiding the rational design of more potent and selective analogs. researchgate.net

Insights Derived from Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry to explore new chemical space and optimize lead compounds. nih.gov

Scaffold Hopping: This strategy involves replacing the core benzimidazole scaffold with another chemical moiety that maintains a similar spatial arrangement of key functional groups. For instance, imidazo[4,5-b]pyridine has been successfully used as a bioisosteric replacement for the benzimidazole ring in the development of H1-antihistaminic agents. nih.gov This suggests that for this compound, replacing the benzimidazole core with other privileged heterocyclic scaffolds could lead to novel compounds with improved properties.

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:

Morpholine Ring: The morpholine ring can be replaced by other cyclic amines like piperidine (B6355638) or piperazine (B1678402), or by non-basic rings such as pyran. enamine.net Such replacements would alter the basicity and hydrogen bonding capacity of the molecule, which could fine-tune its selectivity and pharmacokinetic profile.

Methyl Group: The C5-methyl group could be replaced with other small alkyl groups or with bioisosteres like a halogen (e.g., chlorine) or a cyano group to modulate the electronic properties of the benzimidazole ring.

Benzimidazole Core: As mentioned in scaffold hopping, the entire benzimidazole ring system can be considered for bioisosteric replacement.

These strategies provide rational approaches to modify the this compound scaffold to enhance its therapeutic potential.

Mechanistic Investigations of 5 Methyl 2 Morpholin 4 Yl 1h Benzimidazole and Its Associated Biological Activities

Identification of Cellular and Molecular Targets

There is no specific information available in the current scientific literature identifying the precise cellular and molecular targets of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. Research has not yet pinpointed the specific proteins, enzymes, or other biomolecules with which this compound directly interacts to exert its biological effects.

Elucidation of Signaling Pathway Modulation

Consistent with the lack of identified molecular targets, the modulation of specific signaling pathways by this compound has not been described.

Effects on Cell Cycle Progression and Regulation

No studies were found that investigated the effects of this compound on cell cycle progression or the regulation of key cell cycle proteins.

Mechanisms Underlying the Induction of Apoptosis

The mechanisms by which this compound might induce apoptosis, including its effects on caspases, Bcl-2 family proteins, or other apoptotic regulators, have not been elucidated.

Modulation of Inflammatory Mediators and Pathways

There is no available data on the modulation of inflammatory mediators, such as cytokines or prostaglandins, or the signaling pathways involved in the inflammatory response (e.g., NF-κB, MAPK) by this compound.

Interaction with Specific Receptors

Specific receptor binding studies for this compound are not present in the available literature. It is unknown whether this compound interacts with any specific cell surface or nuclear receptors.

Detailed Enzyme-Substrate Binding Mechanisms

Detailed mechanistic studies, including enzyme kinetics and structural biology analyses, to determine the enzyme-substrate binding mechanisms of this compound have not been reported.

Intermolecular Interactions with Biomacromolecules (e.g., DNA minor groove binding)

The interaction of small molecules with biomacromolecules is a cornerstone of drug action and molecular biology. For benzimidazole (B57391) derivatives, a prominent class of heterocyclic compounds, interactions with DNA are a well-documented mechanism of action for their biological activities. While direct experimental or computational studies on the specific intermolecular interactions of This compound with biomacromolecules, including DNA, are not extensively available in the current body of scientific literature, the broader class of benzimidazoles has been the subject of numerous investigations, providing a foundational understanding of their potential binding modes.

Benzimidazoles are structurally analogous to purines, a feature that contributes to their ability to interact with the minor groove of DNA. nih.gov This binding is typically favored at AT-rich sequences. nih.gov The interaction is often stabilized by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The crescent shape of many benzimidazole-containing molecules allows them to fit snugly within the curvature of the DNA minor groove. nih.gov

Molecular docking studies on various benzimidazole derivatives have provided insights into their binding energetics and specific interactions. For instance, some benzimidazole compounds have been shown to bind to the minor groove region of DNA with calculated binding energies indicating a stable interaction. nih.gov These studies often reveal key hydrogen bonding between the benzimidazole core or its substituents and the nucleotide bases within the minor groove. nih.gov

It is important to note that the nature and strength of these interactions are highly dependent on the specific substituents on the benzimidazole scaffold. For This compound , the morpholine (B109124) and methyl groups at the 2- and 5-positions, respectively, would play a crucial role in defining its specific binding profile with a biomacromolecule like DNA. The morpholine ring could participate in hydrogen bonding, while the methyl group could be involved in hydrophobic interactions.

Computational Approaches in the Study of 5 Methyl 2 Morpholin 4 Yl 1h Benzimidazole

Molecular Docking Studies for Predicting Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding the interaction between a ligand, such as 5-methyl-2-morpholin-4-yl-1H-benzimidazole, and its protein target. The process involves predicting the binding mode and affinity, often represented as a docking score, which helps in identifying potential biological targets and understanding the mechanism of action at a molecular level.

In studies involving benzimidazole (B57391) derivatives, molecular docking has been successfully employed to predict their binding affinity to various protein targets. For instance, docking studies on a series of benzimidazole-thiazole derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed significant docking scores, suggesting a promising interaction. rsc.org Similarly, docking of benzimidazole derivatives into the active site of DNA gyrase has shown strong interactions, indicating their potential as antimicrobial agents. tandfonline.com For this compound, molecular docking could be utilized to screen a panel of potential protein targets, such as kinases, polymerases, or other enzymes implicated in disease, to predict its most likely biological targets. The binding energy and interaction patterns, including hydrogen bonds and hydrophobic interactions, would provide a rationale for its potential therapeutic applications.

Table 1: Illustrative Molecular Docking Results for Benzimidazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) |

| Benzimidazole-thiazole derivatives | COX-2 | -8.4 to -8.9 | Arg120, Tyr355, Ser530 |

| Benzimidazole-1,3,4-thiadiazole derivatives | DNA gyrase | -7.5 to -9.0 | Asp73, Gly77, Thr165 |

| 2-substituted-1H-benzimidazole-4-carboxamide derivatives | Enterovirus A16 | -7.0 to -8.5 | Not Specified |

This table presents representative data from studies on various benzimidazole derivatives to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.com By identifying the physicochemical properties, or molecular descriptors, that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related benzimidazole derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a predictive model. nih.gov Such models can guide the synthesis of new derivatives of this compound with potentially enhanced activity by suggesting modifications to its structure that are predicted to be favorable. For example, a QSAR study on a series of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa successfully developed models that could predict antibacterial activity. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Benzimidazole Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity (Illustrative) |

| Electronic | Dipole Moment | Can influence polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Describes molecular branching. |

This table illustrates the types of descriptors that could be used in a QSAR study of this compound and its analogs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. semanticscholar.org This computational method simulates the movements of atoms and molecules, allowing for the study of the stability of the complex, conformational changes, and the role of solvent molecules.

For this compound, once a potential protein target is identified and a binding mode is proposed through molecular docking, MD simulations can be performed to validate the stability of this interaction. rsc.org The simulation would track the trajectory of the ligand within the binding site, the conformational changes in the protein upon binding, and the key interactions that are maintained throughout the simulation. nih.gov Studies on other benzimidazole derivatives have used MD simulations to confirm the stability of the ligand-protein complex and to understand the dynamic nature of the interactions, which can be crucial for the compound's efficacy. rsc.orgtandfonline.com The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms are common metrics analyzed in MD simulations to assess stability. semanticscholar.org

In Silico ADME/T Prediction and Analysis

The absorption, distribution, metabolism, and excretion (ADME) and toxicity (T) properties of a drug candidate are critical for its success. In silico ADME/T prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

For this compound, a variety of computational models can be used to predict its ADME/T properties. These models can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govjaptronline.com Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, or cardiotoxicity. For instance, in silico ADME predictions for a series of benzimidazole-1,3,4-oxadiazole derivatives indicated good oral bioavailability based on parameters like the octanol-water partition coefficient (log P). japtronline.com

Table 3: Predicted ADME Properties for a Hypothetical Benzimidazole Derivative Similar to this compound

| ADME Property | Predicted Value (Illustrative) | Interpretation |

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five |

| LogP | < 5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Aqueous Solubility | Moderately Soluble | Favorable for oral absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | May have reduced central nervous system side effects |

This table provides an example of the type of data generated from in silico ADME prediction tools.

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles are central to the computational study of new drug candidates.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. Techniques such as pharmacophore modeling and 3D-QSAR are used to build a model of the essential features required for binding, which can then be used to screen for new compounds.

Structure-based drug design , on the other hand, is possible when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking, as described earlier, is a primary tool in this approach. It allows for the rational design of new ligands that are predicted to have improved affinity and selectivity for the target.

For this compound, if the target is unknown, a ligand-based approach could be initiated by identifying structurally similar compounds with known biological activities. A pharmacophore model could be generated to guide the design of new derivatives. If a target structure is available, structure-based design would be the preferred method. The morpholine (B109124) and methyl substituents on the benzimidazole core could be systematically modified to optimize interactions with the binding site, guided by the insights from docking and MD simulations.

Future Perspectives and Emerging Research Directions for 5 Methyl 2 Morpholin 4 Yl 1h Benzimidazole

Design and Synthesis of Novel Analogues with Optimized Potency and Specificity

A primary future direction for 5-methyl-2-morpholin-4-yl-1H-benzimidazole is the rational design and synthesis of novel analogues to enhance target potency and selectivity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule can be modified to improve its biological activity. nih.gov For the benzimidazole (B57391) scaffold, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to be critical for pharmacological effects. psu.eduresearchgate.net

Future synthetic strategies will likely focus on:

Modification of the Benzimidazole Core: Introducing various electron-donating or electron-withdrawing groups at the C-5 or C-6 positions of the benzimidazole ring can significantly influence the electronic environment and binding interactions with target proteins. nih.gov For example, studies on other benzimidazoles have shown that electron-donating groups can enhance DNA insertion, a mechanism relevant for anticancer activity. nih.gov

Alteration of the Morpholine (B109124) Ring: The morpholine moiety can be replaced with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, to probe the effect of different heteroatoms and ring conformations on activity and pharmacokinetic profiles.

N-1 Position Derivatization: The nitrogen at the 1-position of the benzimidazole ring is a key site for modification. Adding different alkyl or aryl substituents can modulate the compound's lipophilicity and steric properties, potentially leading to improved cell permeability and target engagement. dergipark.org.tr

The synthesis of these new analogues can be achieved through established chemical reactions, such as the condensation of substituted o-phenylenediamines with appropriate reagents. nih.govpsu.edu Microwave-assisted organic synthesis (MAOS) offers an eco-friendly and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times. nih.govacs.org

Table 1: Potential Sites for Analogue Design of this compound

| Modification Site | Potential Substituents/Modifications | Anticipated Outcome | Relevant Findings from Literature |

|---|---|---|---|

| Benzimidazole C-5/C-6 Position | Halogens (F, Cl), Nitro (NO2), Amino (NH2), Methoxy (OCH3) | Modulate electronic properties, improve target binding affinity and selectivity. | Electron-withdrawing groups can enhance antimicrobial activity in some benzimidazole series. nih.gov Methyl groups can influence steric interactions at receptor sites. acs.org |

| Benzimidazole N-1 Position | Alkyl chains, Benzyl (B1604629) groups, Heterocyclic rings | Alter lipophilicity, enhance cell permeability, and introduce new interaction points. | N-1 substitution is a common strategy to develop potent benzimidazole-based agents. dergipark.org.tr |

| C-2 Morpholine Ring | Piperazine, Thiomorpholine, Piperidine (B6355638) | Modify solubility, metabolic stability, and hydrogen bonding capacity. | The choice of a heterocyclic ring at the C-2 position is crucial for activity in many benzimidazole drugs. nih.govresearchgate.net |

Exploration of Untapped Therapeutic Indications and Biological Pathways

The benzimidazole scaffold is often described as a "privileged" structure in medicinal chemistry due to its wide range of biological activities. nih.gov While the specific therapeutic applications of this compound are not yet fully defined, its core structure suggests potential in several untapped areas. Future research should focus on screening this compound and its novel analogues against a broad panel of biological targets.

Emerging therapeutic areas for investigation include:

Oncology: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various pathways, including tubulin polymerization, DNA binding, and receptor tyrosine kinases (RTKs) like EGFR. nih.govnih.gov Investigating the effect of this compound on these cancer-related targets is a logical next step.

Neurodegenerative Diseases: Certain benzimidazole derivatives have been explored for their neuroprotective effects. acs.org Given the complexity of diseases like Alzheimer's, which involves multiple pathological factors, the scaffold's ability to be modified for different targets makes it an attractive starting point. nih.govsci-hub.se Evaluating its activity on targets like GABA-A receptors or enzymes involved in amyloid-beta plaque formation could reveal new therapeutic potential. acs.org

Infectious Diseases: The benzimidazole core is present in several antifungal and anthelmintic drugs. nih.govnih.gov New derivatives of this compound could be evaluated against drug-resistant strains of bacteria and fungi, potentially targeting enzymes like lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi. nih.gov

Development of Multi-target Directed Ligands Based on the Benzimidazole-Morpholine Hybrid

Chronic and complex diseases such as cancer and Alzheimer's disease are often multifactorial, meaning they involve the dysregulation of multiple biological pathways. nih.govsci-hub.se The traditional "one-drug, one-target" approach has limitations in treating such diseases. An emerging paradigm is the development of multi-target directed ligands (MTDLs), single chemical entities designed to interact with two or more targets simultaneously. nih.govrsc.org

The this compound structure is an excellent candidate for MTDL development. The benzimidazole core can serve as an anchor, while different functional groups can be appended to interact with various targets. For example, in the context of Alzheimer's disease, a hybrid molecule could be designed where the benzimidazole portion targets cholinesterase enzymes while another part of the molecule is engineered to inhibit β-secretase-1 (BACE-1) or prevent amyloid-beta aggregation. sci-hub.se This strategy can lead to synergistic effects and potentially reduce the likelihood of drug-drug interactions that can occur with combination therapies. nih.gov

Integration of Advanced Experimental Techniques with Sophisticated Computational Methodologies

The future of drug discovery for compounds like this compound will heavily rely on the synergy between computational and experimental methods. frontiersin.org This integrated approach accelerates the design-make-test-analyze cycle, making the discovery process more efficient and cost-effective. nih.gov

Key integrated approaches include:

Computer-Aided Drug Design (CADD): Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to predict how different analogues will bind to a target protein and to estimate their potential activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before they are synthesized. frontiersin.orgresearchgate.net

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of large libraries of compounds against a biological target. nih.gov The data from HTS can then be used to train and refine computational models, creating a powerful feedback loop.

Structural Biology: Determining the crystal structure of the lead compound bound to its target protein provides invaluable information about the key molecular interactions. mdpi.com This structural insight guides further computational design efforts to optimize the compound's fit and potency. nih.gov

This combination of in silico prediction and in vitro/in vivo validation allows researchers to explore a much larger chemical space and focus resources on the most promising candidates. frontiersin.orgnih.gov

Strategic Approaches for Preclinical Development of Lead Compounds

Once a promising lead compound based on the this compound scaffold is identified, a strategic preclinical development plan is essential to advance it toward clinical trials. This phase involves a rigorous evaluation of the compound's efficacy, safety, and drug-like properties.

Key preclinical development stages include:

In Vivo Efficacy Studies: The optimized lead compound must be tested in relevant animal models of the target disease to demonstrate that it has the desired therapeutic effect in vivo. researchgate.net For example, a potential anticancer agent would be tested in rodent xenograft models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. PD studies investigate the relationship between the drug concentration and its effect. sci-hub.se These studies are critical for establishing a potential dosing regimen for human trials.

Toxicology Studies: Comprehensive safety and toxicology assessments are required to identify any potential adverse effects before the compound can be administered to humans.

Table 2: Strategic Preclinical Development Funnel

| Stage | Key Activities | Objective |

|---|---|---|

| Hit-to-Lead | Initial SAR studies, preliminary ADMET screening. | Identify a "lead" series with promising activity and drug-like properties. |

| Lead Optimization | Extensive analogue synthesis, in-depth in vitro and in vivo ADMET testing, selectivity profiling. | Develop a preclinical candidate with optimal potency, selectivity, and pharmacokinetic properties. |

| Preclinical Candidacy | Efficacy testing in advanced animal models, formal PK/PD relationship studies. | Demonstrate robust proof-of-concept for the therapeutic approach. |

| IND-Enabling Studies | GLP (Good Laboratory Practice) toxicology studies, formulation development, chemical process scale-up. | Gather all necessary safety and manufacturing data to file an Investigational New Drug (IND) application. |

Q & A

Q. What are the optimized synthetic routes for 5-methyl-2-morpholin-4-yl-1H-benzimidazole?

Methodological Answer: The synthesis typically involves condensation of substituted benzaldehyde derivatives with amine precursors under reflux conditions. For example:

- Step 1: React ethyl-3-amino-4-(morpholinoethylamino) benzoate with a sodium metabisulfite adduct of trifluoromethyl benzaldehyde in DMF at 130°C for 4 hours.

- Step 2: Purify via ethyl acetate extraction and recrystallization to obtain crystalline products .

Key Considerations: - Solvent choice (e.g., DMF enhances reaction rates via polar aprotic effects).

- Temperature control to avoid side reactions (e.g., decomposition above 140°C).

Q. Table 1: Comparative Synthesis Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl-3-amino derivative | DMF | 130 | 4 | ~75 | |

| Substituted benzaldehyde | EtOH | 80 | 6 | ~60 |

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for structural validation:

- Refinement: Use SHELXL for small-molecule refinement, applying riding models for hydrogen atoms (Uiso(H) = 1.2Ueq(C)) .

- Planarity Analysis: Assess deviations in the benzimidazole ring (e.g., max. deviation of 0.028 Å in related compounds) .

Validation Metrics: - R-factor < 0.05 for high-confidence structures.

- Intermolecular hydrogen bond distances (e.g., C–H⋯F = 2.3–2.5 Å) .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing in this compound?

Methodological Answer: Crystal packing is governed by hydrogen bonding and π-π stacking:

- Hydrogen Bonds: C2–H2A⋯F1 and C10–H10A⋯O3 interactions form 2D networks .

- Ring Puckering: Use Cremer-Pople parameters (Q, θ, φ) to quantify morpholine ring conformation (e.g., Q = 0.5778 Å, θ = 178.81°) .

Advanced Techniques: - Graph-set analysis (e.g., D descriptors for chain motifs) .

- Hirshfeld surface analysis for quantifying contact contributions.

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (benzimidazole/morpholine) | 75.45° | |

| Hydrogen bond distance (C–H⋯F) | 2.42 Å | |

| Ring puckering (Q) | 0.5778 Å |

Q. What computational methods predict the pharmacological activity of benzimidazole derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock/Vina to simulate binding to targets (e.g., DNA gyrase or topoisomerase I). Align benzimidazole nuclei with nucleotide-binding sites .

- QSAR Models: Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antibacterial IC50 values .

Case Study: - Derivatives with para-substituted aryl groups show enhanced DNA intercalation due to planar stacking .

Q. How are structural contradictions resolved in polymorph screening?

Methodological Answer:

- Variable-Temperature XRD: Identify thermally induced phase transitions.

- DFT Calculations: Compare lattice energies of polymorphs to determine stability .

Example: - Conflicting torsion angles in morpholine rings may arise from solvent inclusion during crystallization. Use slurry experiments with ethyl acetate/hexane mixtures to isolate stable forms .

Q. What strategies mitigate synthetic byproducts in benzimidazole formation?

Methodological Answer:

- Reaction Monitoring: Use LC-MS to detect intermediates (e.g., Schiff bases).

- Additive Screening: Sodium metabisulfite suppresses oxidation byproducts during aldehyde coupling .

Optimization Table:

| Additive | Byproduct Reduction (%) | Reference |

|---|---|---|

| Na₂S₂O₅ | ~40 | |

| Glacial acetic acid | ~25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.